

In-Depth Technical Guide to the Structural Elucidation of 1-Nitrocyclohexene

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Compound of Interest

Compound Name: 1-Nitrocyclohexene

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This guide provides a comprehensive overview of the analytical techniques and experimental protocols used in the structural elucidation of **1-nitrocyclohexene**. The combination of spectroscopic methods provides unambiguous confirmation of its molecular structure, which is crucial for its application in synthetic organic chemistry.

Molecular Structure and Properties

1-Nitrocyclohexene is a cyclic nitroalkene with the chemical formula $C_6H_9NO_2$ and a molecular weight of 127.14 g/mol .^{[1][2]} It serves as a versatile intermediate in various organic syntheses.^[3] The structural elucidation relies on a combination of spectroscopic techniques to determine its connectivity and the chemical environment of each atom.

Spectroscopic Data Analysis

The confirmation of the structure of **1-nitrocyclohexene** is achieved through the combined interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of **1-nitrocyclohexene** provides information about the number of different types of protons and their neighboring environments. The vinylic proton appears as the most downfield signal due to the deshielding effect of the double bond and the nitro group. The allylic protons are also shifted downfield, while the remaining methylene protons resonate at higher fields.

Table 1: ^1H NMR Spectral Data for **1-Nitrocyclohexene**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.1	Triplet	1H	=C-H (vinylic)
~2.5	Multiplet	2H	-CH ₂ - (allylic)
~2.2	Multiplet	2H	-CH ₂ - (allylic)
~1.8	Multiplet	2H	-CH ₂ -
~1.7	Multiplet	2H	-CH ₂ -

Note: Exact chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

The ^{13}C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the symmetry of the cyclohexene ring, four distinct signals are expected for the six carbon atoms. The carbons of the double bond are significantly deshielded and appear at the lowest field.

Table 2: ^{13}C NMR Spectral Data for **1-Nitrocyclohexene**

Chemical Shift (δ) ppm	Assignment
~145	C=C-NO ₂ (quaternary)
~135	C=C-H
~28	-CH ₂ - (allylic)
~25	-CH ₂ -
~22	-CH ₂ -
~21	-CH ₂ -

Note: The two allylic and two other methylene carbons may have slightly different chemical shifts, leading to four signals for the sp³ carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key functional groups in **1-nitrocyclohexene** are the carbon-carbon double bond (C=C) and the nitro group (-NO₂).

Table 3: Characteristic IR Absorption Bands for **1-Nitrocyclohexene**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	=C-H stretch
~2940, ~2860	Strong	C-H stretch (aliphatic)
~1650	Medium	C=C stretch
~1550	Strong	Asymmetric NO ₂ stretch
~1350	Strong	Symmetric NO ₂ stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak confirms the molecular weight of **1-nitrocyclohexene**.

Table 4: Major Peaks in the Mass Spectrum of **1-Nitrocyclohexene**

m/z (Mass-to-Charge Ratio)	Proposed Fragment
127	$[M]^+$ (Molecular Ion)
81	$[M - NO_2]^+$
79	$[C_6H_7]^+$
53	$[C_4H_5]^+$

Experimental Protocols

Synthesis of 1-Nitrocyclohexene from Cyclohexanone Oxime

A common method for the preparation of **1-nitrocyclohexene** involves the oxidation of cyclohexanone oxime followed by dehydration.

Materials:

- Cyclohexanone oxime
- Trifluoroacetic anhydride
- Urea-hydrogen peroxide addition complex
- Dichloromethane (CH_2Cl_2)
- Sodium bicarbonate ($NaHCO_3$) solution
- Magnesium sulfate ($MgSO_4$)

Procedure:

- A solution of cyclohexanone oxime in dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

- Trifluoroacetic anhydride is added dropwise to the stirred solution.
- The urea-hydrogen peroxide addition complex is then added portion-wise, maintaining the temperature below 10 °C.
- The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
- The mixture is then carefully quenched with a saturated aqueous solution of sodium bicarbonate.
- The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
- The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford **1-nitrocyclohexene**.

Spectroscopic Analysis Protocols

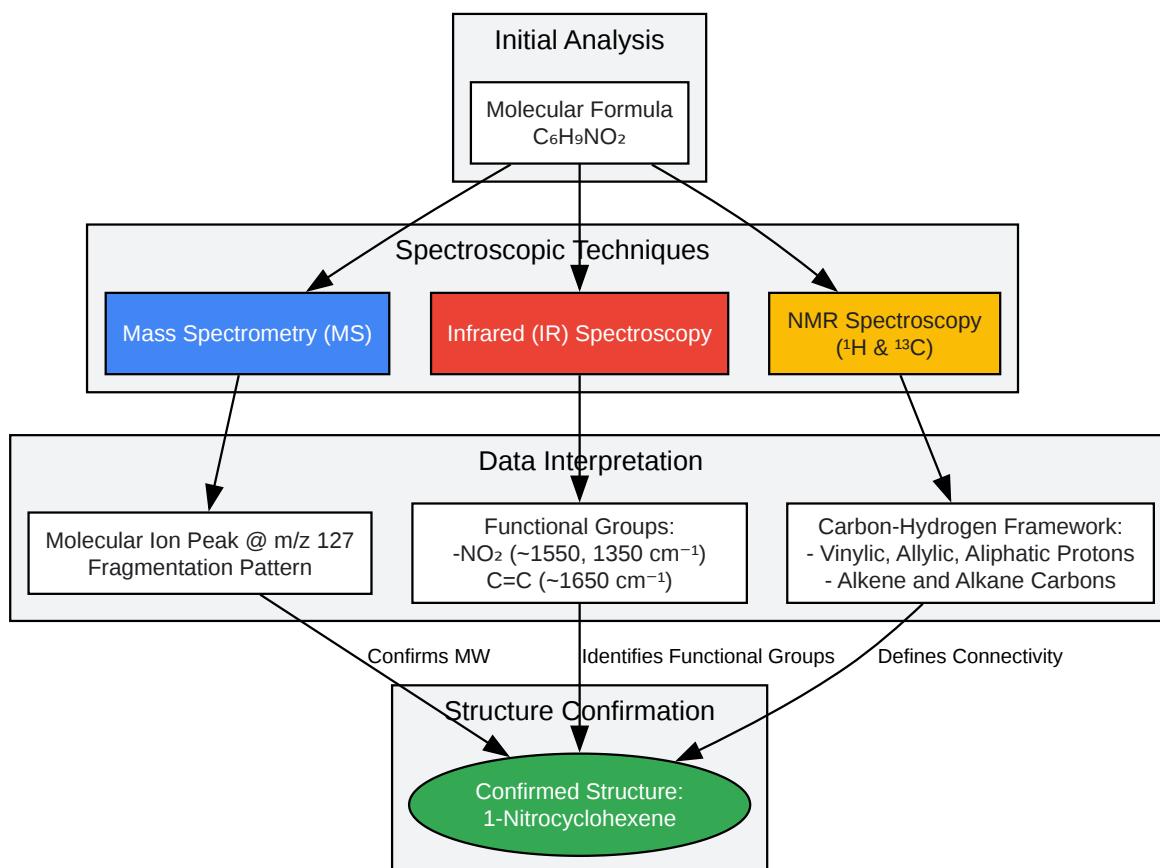
- Sample Preparation: A small amount of **1-nitrocyclohexene** is dissolved in a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- Data Acquisition: The ^1H and ^{13}C NMR spectra are recorded on an NMR spectrometer (e.g., 400 MHz).
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectra are phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
- Sample Preparation: A drop of neat liquid **1-nitrocyclohexene** is placed between two KBr or NaCl plates.
- Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum is first collected and subtracted from the sample spectrum.
- Sample Introduction: A dilute solution of **1-nitrocyclohexene** in a volatile solvent is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) or direct

infusion.

- Ionization: The sample is ionized using Electron Ionization (EI).
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.
- Detection: The abundance of each ion is measured to generate the mass spectrum.

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical process of combining data from different spectroscopic techniques to determine the structure of **1-nitrocyclohexene**.



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